methyl 4-[2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate
Description
Methyl 4-[2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate is a complex organic compound that features a unique combination of functional groups, including an indole ring, a morpholine ring, and an ester group
Properties
IUPAC Name |
methyl 4-[[2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S/c1-31-24(30)17-6-8-18(9-7-17)25-22(28)16-33-21-14-27(20-5-3-2-4-19(20)21)15-23(29)26-10-12-32-13-11-26/h2-9,14H,10-13,15-16H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKOHFWQFRCDKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate typically involves multiple steps, starting with the preparation of the indole derivative. The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The morpholine ring is introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by morpholine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can be used to replace functional groups with others, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives, while reduction of the ester group can yield the corresponding alcohol .
Scientific Research Applications
Methyl 4-[2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-[2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives, such as indole-3-acetic acid and indole-3-carbinol, which also exhibit a range of biological activities . Morpholine derivatives, such as morpholine-4-carboxylic acid, share similar structural features and can be used in similar applications .
Uniqueness
What sets methyl 4-[2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties.
Biological Activity
Methyl 4-[2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features an indole moiety linked to a morpholine ring through a 2-oxoethyl group, along with a sulfanyl acetamido benzoate structure. Its molecular formula is , indicating the presence of various functional groups that contribute to its biological activity.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways of pathogens, similar to other benzoate derivatives that have shown inhibitory effects on carbonic anhydrase isozymes, which are implicated in tumor growth and metastasis .
- Antimicrobial Activity : Preliminary studies suggest that related compounds exhibit significant antimicrobial properties against various strains, including Leishmania species . The structural modifications in this compound could enhance its interaction with microbial proteins.
- Covalent Modification : The electrophilic nature of the compound may allow it to form covalent bonds with target proteins, potentially altering their function and leading to therapeutic effects .
Antileishmanial Activity
In vitro studies have shown that derivatives of sulfanyl compounds exhibit antileishmanial activity against Leishmania (V.) braziliensis and L. (L.) mexicana. For example, certain benzoate derivatives demonstrated LC50 values ranging from 4 µM to 32 µM, indicating potent activity compared to standard treatments .
Table 1: Antileishmanial Activity of Related Compounds
| Compound ID | LC50 (µM) | Activity Against L. (V.) braziliensis | Activity Against L. (L.) mexicana |
|---|---|---|---|
| 9a | 13 | Yes | Yes |
| 9b | 4 | Yes | Yes |
| Metronidazole | >1000 | No | No |
Anticancer Potential
The compound's structural features suggest potential anticancer properties through selective inhibition of carbonic anhydrases, particularly CAIX, which is overexpressed in many tumors . The design of methyl benzoate derivatives has been linked to high affinity for this enzyme, indicating a pathway for further investigation into its use as an anticancer agent.
Case Studies and Research Findings
Recent studies have focused on optimizing the synthesis and biological evaluation of related compounds. For instance, a study highlighted the synthesis of various benzoate derivatives and their testing against different strains of Leishmania, with findings supporting the hypothesis that structural modifications can significantly enhance biological activity .
Summary of Findings
The following points summarize the key findings regarding the biological activity of this compound:
- Promising Antimicrobial Activity : Exhibits significant activity against Leishmania species.
- Potential Anticancer Agent : May inhibit CAIX with high selectivity.
- Mechanism Involvement : Likely involves enzyme inhibition and covalent modification of target proteins.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
